molecular formula C14H10BrNO B8079617 6-Bromo-1-phenylindolin-2-one CAS No. 2007917-03-3

6-Bromo-1-phenylindolin-2-one

Cat. No.: B8079617
CAS No.: 2007917-03-3
M. Wt: 288.14 g/mol
InChI Key: TYEQQKALCIKFIB-UHFFFAOYSA-N
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Description

6-Bromo-1-phenylindolin-2-one is a derivative of indolin-2-one, a compound that has garnered significant interest due to its diverse pharmacological and biological properties. This compound is characterized by the presence of a bromine atom at the 6th position and a phenyl group at the 1st position of the indolin-2-one core structure. Indolin-2-one derivatives are known for their anticancer, anti-HIV, and antidiabetic activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-phenylindolin-2-one typically involves the bromination of 1-phenylindolin-2-one. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the indolin-2-one core. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-1-phenylindolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-1-phenylindolin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antiviral properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 6-Bromo-1-phenylindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 6-Chloro-1-phenylindolin-2-one
  • 4-Chloro-1-phenylindolin-2-one
  • 1-(3-Chlorophenyl)indolin-2-one

Comparison: 6-Bromo-1-phenylindolin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro analogs, the bromine atom may confer different electronic and steric properties, potentially leading to variations in its pharmacological profile .

Properties

IUPAC Name

6-bromo-1-phenyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-11-7-6-10-8-14(17)16(13(10)9-11)12-4-2-1-3-5-12/h1-7,9H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEQQKALCIKFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)Br)N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251562
Record name 2H-Indol-2-one, 6-bromo-1,3-dihydro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007917-03-3
Record name 2H-Indol-2-one, 6-bromo-1,3-dihydro-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2007917-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Indol-2-one, 6-bromo-1,3-dihydro-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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